2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine
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Overview
Description
2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with nitrophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-nitrophenol and phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with nitrophenyl and phenyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a single nitrophenyl group, used as a precursor in the synthesis of various chemicals.
2,4,6-Trichloro-1,3,5-triazine: The starting material for the synthesis of 2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine.
2-Methoxy-4-nitrophenyl isothiocyanate: A related compound with similar functional groups, used in organic synthesis.
Uniqueness
This compound is unique due to its combination of nitrophenyl and phenyl groups on a triazine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
652154-83-1 |
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Molecular Formula |
C23H17N5O6 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
2,4-bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C23H17N5O6/c29-27(30)19-10-6-16(7-11-19)14-33-22-24-21(18-4-2-1-3-5-18)25-23(26-22)34-15-17-8-12-20(13-9-17)28(31)32/h1-13H,14-15H2 |
InChI Key |
JJPIESJZTYLZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)OCC3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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